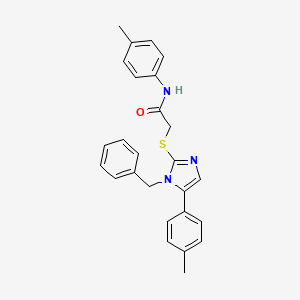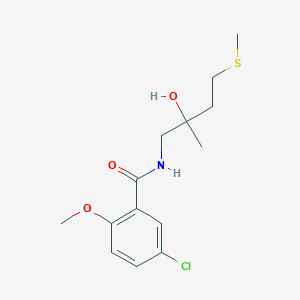![molecular formula C17H16ClN5O2S B2448634 N-(3-chlorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223761-39-4](/img/structure/B2448634.png)
N-(3-chlorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research on heterocyclic compounds incorporating elements such as thiazole and pyrimidine has shown that these molecules can exhibit significant antimicrobial properties. For instance, a study by Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety, which demonstrated antimicrobial activity. Such compounds were characterized by various spectroscopic methods and evaluated for their effectiveness against different microbial agents. This suggests that similar compounds, including N-(3-chlorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, might also possess antimicrobial properties and could be researched for potential applications in fighting bacterial and fungal infections Bondock, Rabie, Etman, & Fadda, 2008.
Antitumor Activity
Compounds with structures similar to the subject molecule have been studied for their potential antitumor activities. For example, a study synthesized a new series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their in vitro antitumor activity against human breast adenocarcinoma cell lines. Some derivatives exhibited moderate antitumor activity, suggesting that this compound might also be explored for its potential antitumor effects El-Morsy, El-Sayed, & Abulkhair, 2017.
Antioxidant Activity
The investigation of heterocyclic compounds for their antioxidant properties is another area of interest. Compounds containing selenophene and thiadiazole units have been synthesized and evaluated for their radical-scavenging activities. Such studies highlight the potential of heterocyclic compounds in combating oxidative stress and related diseases. It implies that this compound could be investigated for its antioxidant capabilities, contributing to research in areas like neurodegeneration and cancer El-Sawy et al., 2013.
Insecticidal Properties
The development of new insecticidal agents is crucial for agriculture and disease control. Studies on compounds incorporating thiadiazole moieties, similar to the chemical structure of interest, have shown insecticidal activities against pests like the cotton leafworm. This suggests the potential application of this compound in the development of new insecticides, contributing to safer and more effective pest control strategies Fadda et al., 2017.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c18-11-4-3-5-12(8-11)20-13(24)9-23-10-19-15-14(16(23)25)26-17(21-15)22-6-1-2-7-22/h3-5,8,10H,1-2,6-7,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMGFOVZYBKGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(azepan-1-ylsulfonyl)-2-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2448551.png)
![2-Chloro-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-N-propylacetamide](/img/structure/B2448554.png)
![2-[(4-aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2448555.png)

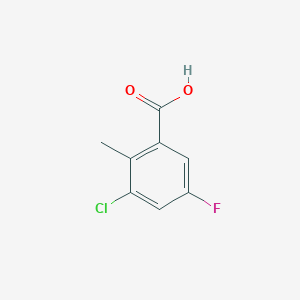

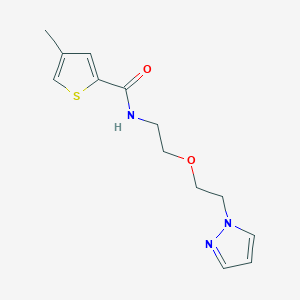

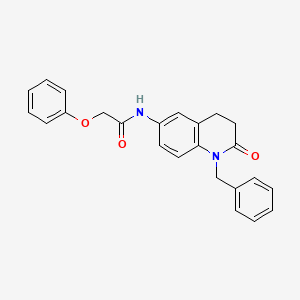

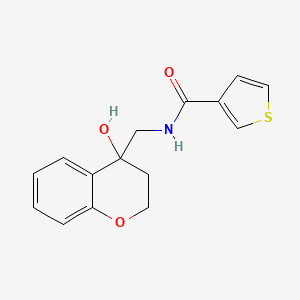
![2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2448571.png)
